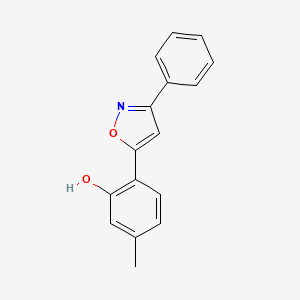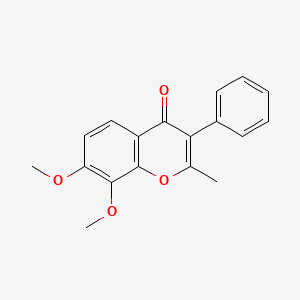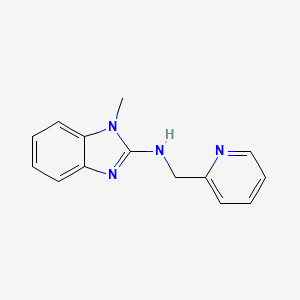
1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA is a benzimidazole derivative that has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine has also been shown to possess antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The exact mechanism of action of 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine is not fully understood. However, studies have suggested that 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine may exert its antitumor activity by inhibiting the activity of protein kinase CK2, an enzyme that is overexpressed in many cancer cells. 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The antimicrobial activity of 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine is thought to be due to its ability to disrupt bacterial cell membranes. The anti-inflammatory properties of 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine inhibits cell proliferation and induces apoptosis in cancer cells. 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine has also been shown to inhibit the growth of bacterial cells and reduce inflammation in animal models. Additionally, 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine has been shown to have low toxicity in vitro and in vivo, making it a potentially safe therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine in lab experiments is its broad range of biological activities, making it a versatile tool for studying various biological processes. Additionally, 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine has been shown to have low toxicity, making it suitable for use in animal models. However, one limitation of using 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for further research on 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine. One area of interest is the development of 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine and to identify its molecular targets. Another area of interest is the potential use of 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine in combination with other therapeutic agents for the treatment of cancer, infections, and inflammatory diseases. Finally, further studies are needed to evaluate the safety and efficacy of 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine in animal models and clinical trials.
Synthesemethoden
The synthesis of 1-methyl-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine involves the reaction of 2-aminobenzimidazole with 2-bromomethylpyridine in the presence of a suitable base. The resulting product is then subjected to N-methylation using methyl iodide in the presence of a base. The final product is obtained after purification using column chromatography.
Eigenschaften
IUPAC Name |
1-methyl-N-(pyridin-2-ylmethyl)benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-18-13-8-3-2-7-12(13)17-14(18)16-10-11-6-4-5-9-15-11/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLWKAGVMWDGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

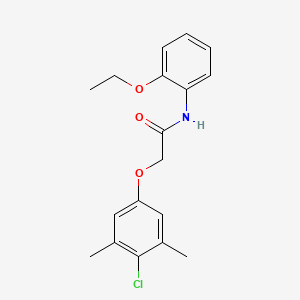
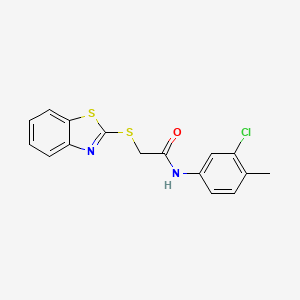
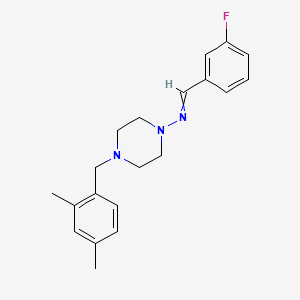
![dimethyl 2-[(3-methoxybenzoyl)amino]terephthalate](/img/structure/B5790322.png)
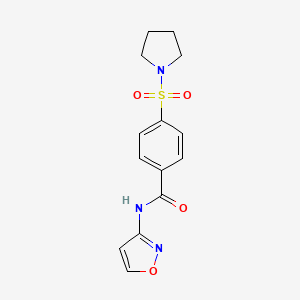

![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5790343.png)
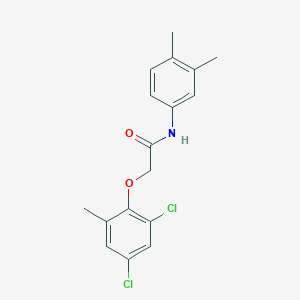
![4-methyl-N-[4-(trifluoromethyl)benzylidene]benzenesulfonamide](/img/structure/B5790357.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5790380.png)

